molecular formula C20H41NO2 B043700 N,N-dimethylsphingosine CAS No. 119567-63-4

N,N-dimethylsphingosine

Cat. No. B043700
M. Wt: 327.5 g/mol
InChI Key: YRXOQXUDKDCXME-YIVRLKKSSA-N
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Description

N,N-dimethylsphingosine (DMS) is a naturally occurring sphingolipid metabolite found in various cell types. It is known for its role as a bioactive lipid molecule with significant effects on cellular signaling pathways. This compound is particularly interesting due to its involvement in modulating protein kinase C activity and influencing receptor kinase activities, such as the epidermal growth factor (EGF) receptor autophosphorylation. DMS's synthesis and presence in human epidermoid carcinoma A431 cells have been documented, highlighting its potential modulatory role in protein kinase C activity and its impact on cell signaling mechanisms (Igarashi et al., 1990).

Synthesis Analysis

The synthesis of DMS and its derivatives has been explored to understand its chemical characteristics and potential biological activities. One notable approach involves the synthesis of coumarin derivatives of DMS, which have shown equivalence in biological activities to DMS, particularly in terms of tumor cell cytotoxicity. These derivatives have helped elucidate the rapid mitochondrial localization of DMS in tumor cells and its significant effect on reducing mitochondrial membrane potential (Ghosh et al., 2007).

Molecular Structure Analysis

The molecular structure of DMS plays a critical role in its biological function and interaction with cellular components. Its structure allows for the modulation of critical signaling pathways, including the enhancement of EGF receptor autophosphorylation, which is not observed with its isomers or other sphingolipid breakdown products. The stereospecific effect of DMS on cellular signaling underlines the importance of its molecular structure in its biological activity (Igarashi et al., 1990).

Chemical Reactions and Properties

DMS is known for its role in inhibiting sphingosine kinase (SphK), a key enzyme in the formation of sphingosine-1-phosphate (S1P). This inhibition has implications for cardiac function and protection against ischemia/reperfusion injury, demonstrating the significant impact of DMS on biochemical pathways. Its ability to modulate SphK activity through a PKCepsilon-dependent mechanism further highlights the complex interactions between DMS and cellular signaling networks (Jin & Karliner, 2006).

Scientific Research Applications

  • Tritium Introduction : It can be used for introducing tritium into the 1-position of sphingosine, a technique useful in certain biochemical analyses (Toyokuni, Nisar, Dean, & Hakomori, 1991).

  • Inhibitor of Sphingosine Kinase : N,N-dimethylsphingosine serves as a competitive inhibitor of sphingosine kinase. This property makes it a valuable tool for exploring the role of sphingosine 1-phosphate (SPP) in cellular processes (Edsall, Van Brocklyn, Cuvillier, Kleuser, & Spiegel, 1998).

  • Neointimal Hyperplasia Inhibition : It is effective in inhibiting neointimal hyperplasia, a process involved in vascular smooth muscle cell proliferation following vascular injury (McDonald, Pyne, Pyne, Grant, Wainwright, & Wadsworth, 2010).

  • Modulation of Apoptosis : The compound may act as an endogenous modulator in inducing apoptotic DNA fragmentation during specific cellular differentiation processes (Ohta, Sweeney, Masamune, Yatomi, Hakomori, & Igarashi, 1995).

  • Cardioprotective Effects : At low doses, N,N-dimethylsphingosine demonstrates cardioprotective properties and can activate sphingosine kinase in the cytosol through a PKCepsilon dependent mechanism (Jin & Karliner, 2006).

  • Cytotoxicity in Leukemia Cells : It induces cytochrome c release and apoptosis through reactive oxygen species (ROS) generation in human leukemia cells (Kim, Choi, Han, Yun, & Hong, 2009).

  • Enhancing Epidermal Growth Factor Receptor Autophosphorylation : This compound enhances epidermal growth factor receptor autophosphorylation in specific carcinoma cells, demonstrating its potential in cancer research (Igarashi, Kitamura, Toyokuni, Dean, Fenderson, Ogawass, & Hakomori, 1990).

  • Intracellular Effects on Calcium Signaling : It is used for investigating the intracellular effects of sphingosine 1-phosphate, particularly in Ca(2+) signaling (Young, Channing, & Nahorski, 2000).

  • Potential in Myocardial Ischemia-Reperfusion Injury : N,N-dimethylsphingosine may protect against myocardial ischemia-reperfusion injury by recruiting regulatory T cells through the PI3K/Akt pathway (Fang, Hu, Ke, Yan, Liao, Yuan, Wu, Jiang, & Chen, 2016).

  • Role in Neuropathic Pain : It is implicated in neuropathic pain, indicating unexplored biochemical pathways in this condition (Patti, Yanes, Shriver, Courade, Tautenhahn, Manchester, & Siuzdak, 2012).

  • Renoprotection in Ischemia/Reperfusion Injury : Its pre-treatment offers renoprotection in ischemia/reperfusion injury, suggesting potential therapeutic applications (Chan, 2012).

Safety And Hazards

Ensure adequate ventilation when handling N,N-Dimethylsphingosine. Use safety goggles with side-shields, protective gloves, and impervious clothing. If necessary, use a suitable respirator .

properties

IUPAC Name

(E,2S,3R)-2-(dimethylamino)octadec-4-ene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H41NO2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)19(18-22)21(2)3/h16-17,19-20,22-23H,4-15,18H2,1-3H3/b17-16+/t19-,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRXOQXUDKDCXME-YIVRLKKSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(CO)N(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)N(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H41NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name N,N-Dimethylsphingosine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013645
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

N,N-dimethylsphingosine

CAS RN

119567-63-4, 122314-67-4
Record name Dimethylsphingosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=119567-63-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-Dimethylsphingenine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119567634
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N-Dimethylsphingosine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013645
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,780
Citations
EA Sweeney, C Sakakura, T Shirahama… - … journal of cancer, 1996 - Wiley Online Library
In the study of apoptosis initiated by various signals including ligands binding to cell membrane receptors such as Fas and TNFRI, the sphingomyelin pathway and its resulting …
Number of citations: 222 onlinelibrary.wiley.com
LC Edsall, JR Van Brocklyn, O Cuvillier, B Kleuser… - Biochemistry, 1998 - ACS Publications
Sphingosine 1-phosphate (SPP), a lipid second messenger formed by the action of sphingosine kinase, has been implicated in regulating diverse biological processes, including growth…
Number of citations: 292 pubs.acs.org
Y Yatomi, F Ruan, T Megidish, T Toyokuni… - Biochemistry, 1996 - ACS Publications
Potential sphingosine (Sph) metabolites include phosphorylated, N-acylated, and N-methylated derivatives. Phosphorylated Sph, ie, sphingosine 1-phosphate (Sph-1-P), may act as an …
Number of citations: 198 pubs.acs.org
RA McDonald, S Pyne, NJ Pyne, A Grant… - British journal of …, 2010 - Wiley Online Library
Background and purpose: Sphingosine‐1‐phosphate and its receptors may be involved in vascular smooth muscle cell (VSMC) proliferation following vascular injury. Here, we evaluate …
Number of citations: 14 bpspubs.onlinelibrary.wiley.com
Y Igarashi, K Kitamura, T Toyokuni, B Dean… - Journal of Biological …, 1990 - Elsevier
Our previous study suggested that N,N-dimethylsphingosine, but not unsubstituted sphingosine, could be a modulator of protein kinase C in epidermoid carcinoma A431 cells, since N,N…
Number of citations: 151 www.sciencedirect.com
T Shirahama, EA Sweeney, C Sakakura… - Clinical cancer research …, 1997 - AACR
Sphingolipid breakdown products, including ceramide and sphingosine, regulate cell growth, cell differentiation, and apoptosis. We examined the effect of various agents, including …
Number of citations: 82 aacrjournals.org
B Felding-Habermann, Y Igarashi, BA Fenderson… - Biochemistry, 1990 - ACS Publications
Revised Manuscript Received April 2, 1990 abstract: The ceramide analogue l-phenyl-2-(decanoylamino)-3-morpholino-l-propanol (PDMP)(par-ticularly the D-threo isomer, d-PDMP) …
Number of citations: 163 pubs.acs.org
C Sakakura, E Sweeney… - International …, 1997 - spandidos-publications.com
Endogenous sphingolipid metabolites such as ceramides and sphingosines have been increasingly recognized as lipid mediators of cell growth, differentiation and apoptosis. We have …
Number of citations: 25 www.spandidos-publications.com
WA Khan, R Dobrowsky, S El Touny… - … and biophysical research …, 1990 - Elsevier
Sphingosine has been shown to be a potent and specific inhibitor of protein kinase C in vitro and in cell systems including human platelets. Questions have been raised as to the validity …
Number of citations: 62 www.sciencedirect.com
T Megidish, T White, K Takio, K Titani, Y Igarashi… - Biochemical and …, 1995 - Elsevier
Phosphorylation of a 28 kDa protein in 3T3(A31) cells upon addition of semi-purified kinase was induced only by sphingosine (Sph) or N,N-dimethylsphingosine (DMS), but not by 17 …
Number of citations: 84 www.sciencedirect.com

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